molecular formula C19H19N3O2 B5698700 N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide CAS No. 592467-09-9

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B5698700
CAS RN: 592467-09-9
M. Wt: 321.4 g/mol
InChI Key: ZYNNSNWQIHNBAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, involves various strategies such as aminolysis of activated acids, alkylation, and the use of specific catalysts to achieve desired structural frameworks. Compounds have been synthesized to explore their anticancer, antibacterial activities, and interactions with biological targets (Berest et al., 2011), (El Kayal et al., 2022).

Molecular Structure Analysis

The molecular structure of N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and related compounds has been determined using various spectroscopic techniques including NMR, LC-MS, and EI-MS. These techniques provide insights into the complex structures and functional groups present in these molecules, essential for understanding their reactivity and biological activity (Taran et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is influenced by its quinazoline core and substituent groups. Studies have explored its participation in various chemical reactions, including cyclization and substitution, to develop derivatives with enhanced biological activities. These reactions are pivotal in the structural modification of the compound to tailor its physical and chemical properties for specific applications (Kovalenko et al., 2012).

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)14-7-9-15(10-8-14)21-18(23)11-22-12-20-17-6-4-3-5-16(17)19(22)24/h3-10,12-13H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNNSNWQIHNBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

CAS RN

592467-09-9
Record name N-(4-ISOPROPYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE
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